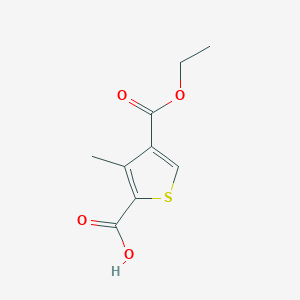![molecular formula C43H40N4O9 B12061930 [2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate is a complex organic molecule with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the synthesis of the spiro[2-benzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between a benzofuran derivative and a xanthene derivative under acidic conditions.
Attachment of the Propylcarbamoylamino Group: The next step involves the introduction of the propylcarbamoylamino group. This is typically done through a nucleophilic substitution reaction where the propylcarbamoylamino group is attached to the spiro compound.
Formation of the Acetate Group: The final step involves the esterification reaction to form the acetate group. This is achieved by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spiro[2-benzofuran-1,9’-xanthene] core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a fluorescent probe due to its xanthene core, which is known for its fluorescent properties. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its complex structure allows for interactions with various biological targets, making it a potential lead compound in drug discovery.
Industry
In industrial applications, the compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The xanthene core can also interact with cellular components, leading to fluorescence, which is useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate
- [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] butyrate
Uniqueness
The uniqueness of [2-[4-[[6’-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C43H40N4O9 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate |
InChI |
InChI=1S/C43H40N4O9/c1-24-19-25(2)39(35(20-24)54-26(3)48)42(4,5)23-36(49)45-27-11-13-31-33(21-27)55-34-22-28(46-41(53)44-17-8-18-47-37(50)15-16-38(47)51)12-14-32(34)43(31)30-10-7-6-9-29(30)40(52)56-43/h6-7,9-16,19-22H,8,17-18,23H2,1-5H3,(H,45,49)(H2,44,46,53) |
InChI Key |
XMGVLBGRSCGJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)NCCCN6C(=O)C=CC6=O)C7=CC=CC=C7C(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)




![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)



